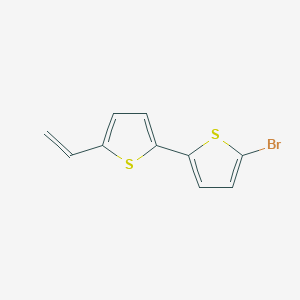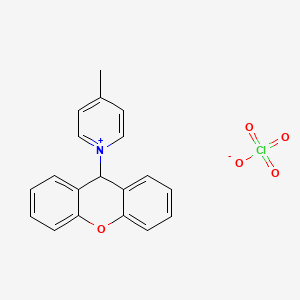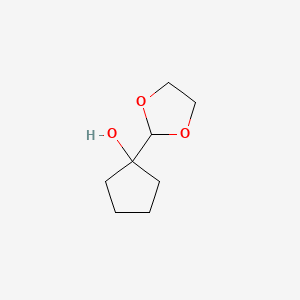
1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol is a chemical compound characterized by a cyclopentane ring fused with a 1,3-dioxolane ring and a hydroxyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol can be synthesized through the acetalization of cyclopentanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the dioxolane ring .
Industrial Production Methods: This can be achieved using a Dean-Stark apparatus or molecular sieves .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring provides stability and resistance to hydrolysis, making it a valuable protecting group in organic synthesis .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the cyclopentane ring.
Cyclopentanol: Lacks the dioxolane ring but has a similar hydroxyl group.
1-(1,3-Dioxolan-2-yl)cyclopentanone: An oxidized form of the compound.
Uniqueness: 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol is unique due to the combination of the cyclopentane ring and the dioxolane ring, providing both stability and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
116510-61-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14O3/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2 |
InChI Key |
OMMMLQFZPHWQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2OCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
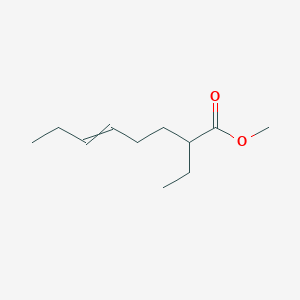
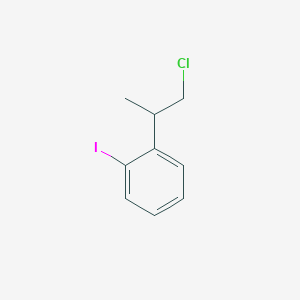
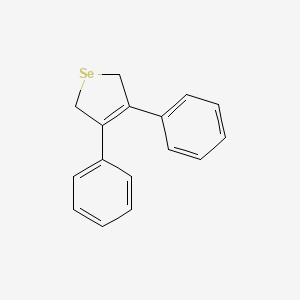
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
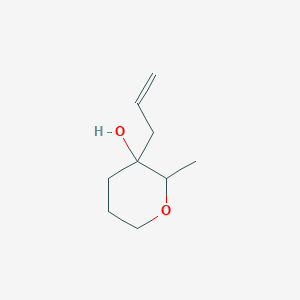
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
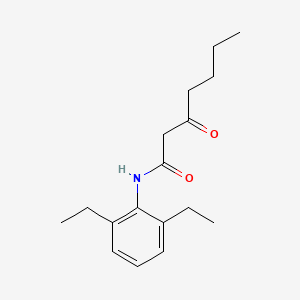
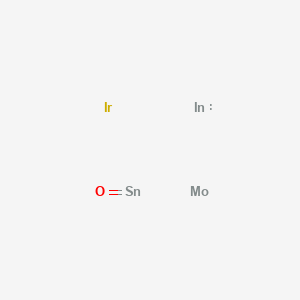
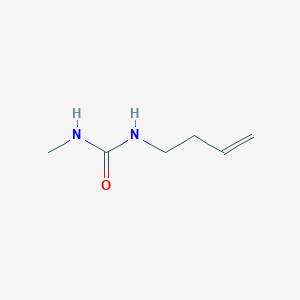
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
